N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 124772-05-0
VCID: VC20826244
InChI: InChI=1S/C14H15NO3S/c1-11-3-9-14(10-4-11)19(17,18)15(2)12-5-7-13(16)8-6-12/h3-10,16H,1-2H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)O
Molecular Formula: C14H15NO3S
Molecular Weight: 277.34 g/mol

N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide

CAS No.: 124772-05-0

Cat. No.: VC20826244

Molecular Formula: C14H15NO3S

Molecular Weight: 277.34 g/mol

* For research use only. Not for human or veterinary use.

N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide - 124772-05-0

Specification

CAS No. 124772-05-0
Molecular Formula C14H15NO3S
Molecular Weight 277.34 g/mol
IUPAC Name N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide
Standard InChI InChI=1S/C14H15NO3S/c1-11-3-9-14(10-4-11)19(17,18)15(2)12-5-7-13(16)8-6-12/h3-10,16H,1-2H3
Standard InChI Key PWCDUUXCNJSZRC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)O
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)O

Introduction

Basic Chemical Properties and Structural Characteristics

N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide belongs to the broader class of sulfonamide compounds, which are characterized by the presence of a sulfonamide functional group (-SO₂NH-). This particular compound has a molecular formula of C₁₄H₁₅NO₃S and a molecular weight of 277.34 g/mol. The structure features a benzene ring substituted with hydroxy, methyl, and sulfonamide groups, which contribute significantly to its chemical properties and potential reactivity patterns.

The molecule's structural components can be broken down into:

  • A 4-hydroxyphenyl group, providing a hydrophilic moiety

  • A N,4-dimethylbenzenesulfonamide group, contributing to the compound's lipophilic characteristics

  • The sulfonamide linkage (-SO₂N-), which is a key functional group with important chemical and potentially biological significance

These structural elements create a compound with both polar and non-polar regions, potentially enabling interactions with various biological targets and chemical reactants.

Physical Properties

PropertyValueNotes
Molecular Weight277.34 g/molCalculated from molecular formula
Physical StateSolidTypical for sulfonamides of this size
SolubilityLimited water solubilityDue to the presence of both hydrophilic and hydrophobic groups
Melting PointNot extensively documented-
AppearanceCrystalline solidTypical for compounds in this class
Synthesis StepReagentsConditionsNotes
Initial SulfonylationPara-aminophenol, substituted benzenesulfonyl chlorideDMF/pyridine, 0°C to room temperatureSimilar to method used for N-(4-hydroxyphenyl)-benzenesulfonamide
N-MethylationMethylating agent (e.g., methyl iodide)Base (e.g., K₂CO₃), polar aprotic solventRequired for N-methyl introduction
Purification-Column chromatography, recrystallizationFor obtaining high purity product

Chemical Reactivity and Properties

The chemical reactivity of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide is primarily dictated by its functional groups, particularly the hydroxyl group and the sulfonamide moiety.

Key Reaction Sites

The molecule presents several potential reaction sites:

  • The hydroxyl group (-OH) on the phenyl ring, which can participate in:

    • Hydrogen bonding

    • Esterification reactions

    • Oxidation to form ketones

  • The sulfonamide group (-SO₂N-), which can undergo:

    • Hydrolysis under strongly acidic or basic conditions

    • Nucleophilic substitution reactions

    • Coordination with metal ions (as seen in related compounds)

  • The aromatic rings, which can participate in:

    • Electrophilic aromatic substitution reactions

    • Coupling reactions for further functionalization

Stability Characteristics

Analytical Characterization Methods

The characterization of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide typically relies on standard analytical techniques used for organic compounds.

Spectroscopic Methods

Based on characterization approaches used for similar compounds, the following spectroscopic methods would be applicable:

  • FTIR Spectroscopy - For identifying functional groups such as the hydroxyl, sulfonamide, and aromatic moieties

  • NMR Spectroscopy (¹H and ¹³C) - For confirming the structural arrangement and substitution patterns

  • Mass Spectrometry - For molecular weight confirmation and fragmentation pattern analysis

  • UV-Vis Spectroscopy - For characterizing the chromophoric systems within the molecule

Drawing from the analytical approaches used for related compounds like N-(4-hydroxyphenyl) acetamide complexes, a multi-technique approach would provide comprehensive characterization .

Analytical TechniqueExpected FeaturesDiagnostic Value
FTIRO-H stretching (~3300-3500 cm⁻¹)
S=O stretching (~1300-1150 cm⁻¹)
Aromatic C=C stretching (~1600-1400 cm⁻¹)
Confirmation of key functional groups
¹H NMRAromatic protons (6.5-8.0 ppm)
N-CH₃ protons (~3.0 ppm)
Aromatic-CH₃ protons (~2.3 ppm)
OH proton (variable, ~4.5-5.5 ppm)
Structural confirmation and purity assessment
Mass SpectrometryMolecular ion at m/z 277
Fragment ions corresponding to characteristic fragmentation patterns
Molecular weight confirmation

Comparison with Related Compounds

Understanding N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide in the context of related compounds provides valuable insights into its potential properties and applications.

Structural Comparison with Similar Compounds

CompoundStructural SimilaritiesKey DifferencesCAS Number
N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamideReference compound-124772-05-0
N-(4-hydroxyphenyl)-benzenesulfonamideContains hydroxyphenyl and benzenesulfonamide groupsLacks N-methyl and 4-methyl substitutions5471-90-9
4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-sulfonamideContains hydroxyl and dimethylsulfonamide groupsContains biphenyl rather than single phenyl rings1261900-34-8
N-(4-hydroxyphenyl) acetamide (Paracetamol)Contains 4-hydroxyphenyl groupContains acetamide instead of sulfonamide groupNot specified in sources

These structural comparisons highlight the unique features of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide while also identifying compounds that share similar functional groups and potential properties.

Functional Group Influence on Properties

The specific arrangement of functional groups in N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide results in distinct properties compared to related compounds:

  • The N-methyl group increases lipophilicity compared to non-methylated analogues

  • The 4-methyl substitution on the benzene ring may influence electronic properties and reactivity

  • The hydroxyl group provides a site for potential hydrogen bonding and further functionalization

Research Gaps and Future Directions

Current literature reveals several gaps in the knowledge regarding N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide that present opportunities for future research.

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